
Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester is a chemical compound that belongs to the family of carbamates. It is commonly known as tert-butylphenylmethylcarbamate (TBPMC) and is used as an insecticide and acaricide. TBPMC is a broad-spectrum insecticide that has been used to control pests in crops such as cotton, soybean, and vegetables.
Mécanisme D'action
Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester acts as an acetylcholinesterase inhibitor. It binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This leads to the accumulation of acetylcholine in the synaptic cleft, which results in the overstimulation of the postsynaptic neuron. This leads to the paralysis and death of the insect.
Biochemical and Physiological Effects:
Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester has been shown to have low toxicity to mammals. It is rapidly metabolized in the liver and excreted in the urine. The main metabolite of Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester is phenylmethylcarbamate, which is less toxic than the parent compound. Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester has been shown to have no mutagenic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester is a widely used insecticide in agricultural settings. It is relatively easy to synthesize and has a broad spectrum of activity against pests. However, Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester has some limitations in laboratory experiments. It is highly reactive and can easily decompose under certain conditions. This can make it difficult to handle and store. Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester is also highly toxic to aquatic organisms and should be handled with care.
Orientations Futures
There are several future directions for the study of Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester. One area of research is the development of new insecticides that are more effective and less toxic than Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester. Another area of research is the study of the environmental impact of Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester and its metabolites. This includes the study of the persistence of Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester in the environment and its effects on non-target organisms. Additionally, the study of the mechanism of action of Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester can lead to the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Applications De Recherche Scientifique
Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests including aphids, mites, and whiteflies. Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, which results in the paralysis and death of the insect.
Propriétés
IUPAC Name |
tert-butyl N-benzyl-N-ethenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-15(13(16)17-14(2,3)4)11-12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWHBJSOVUGNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456245 | |
| Record name | tert-Butyl benzyl(ethenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, ethenyl(phenylmethyl)-, 1,1-dimethylethyl ester | |
CAS RN |
142977-32-0 | |
| Record name | tert-Butyl benzyl(ethenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~,N~1~,N~2~,N~2~-Tetrakis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B3047569.png)
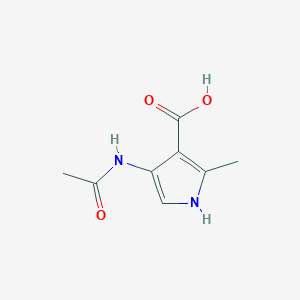
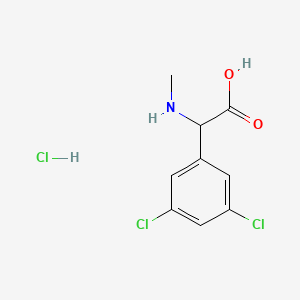

![{2-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B3047577.png)
![2-{[1-(bromomethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3047582.png)
![2-{[1-(hydroxymethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3047584.png)
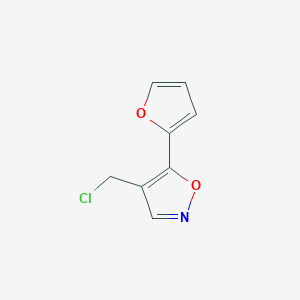

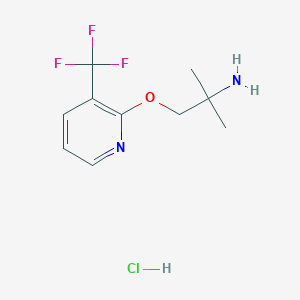

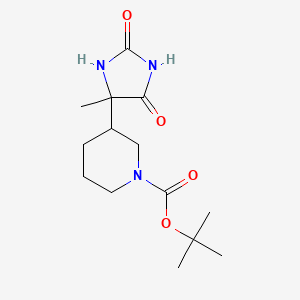
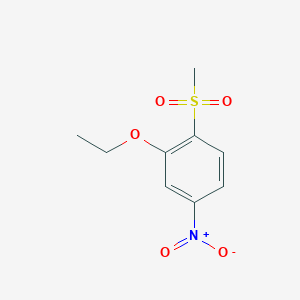
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3047592.png)